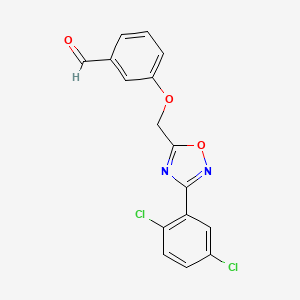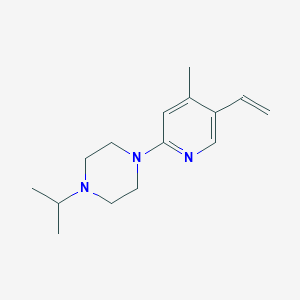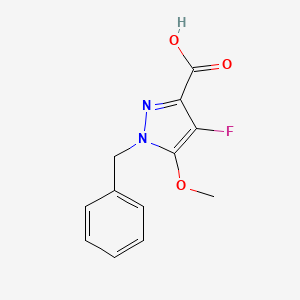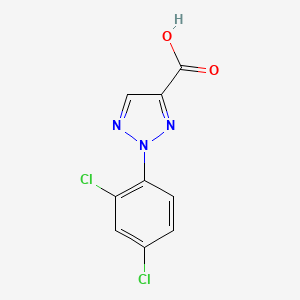
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 2,5-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 2,5-dichlorophenyl group: This step involves the substitution of the oxadiazole ring with a 2,5-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the benzaldehyde moiety: The final step involves the reaction of the oxadiazole derivative with a benzaldehyde derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学的研究の応用
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of 3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-((3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 3-((3-(2,5-Dichlorophenyl)-1,2,4-thiadiazol-5-yl)methoxy)benzaldehyde
Uniqueness
3-((3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the specific substitution pattern on the oxadiazole ring and the presence of the 2,5-dichlorophenyl group. This unique structure can impart specific electronic and steric properties, making it suitable for particular applications in medicinal chemistry and materials science.
特性
分子式 |
C16H10Cl2N2O3 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
3-[[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-11-4-5-14(18)13(7-11)16-19-15(23-20-16)9-22-12-3-1-2-10(6-12)8-21/h1-8H,9H2 |
InChIキー |
BFDJHEGQRDRZAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)








![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
